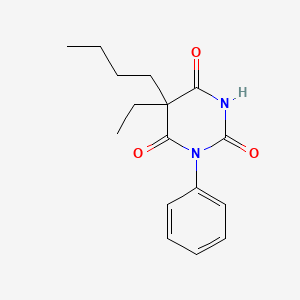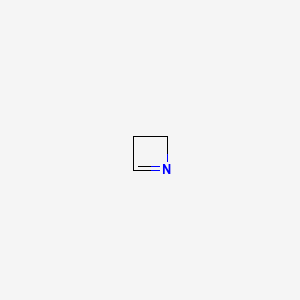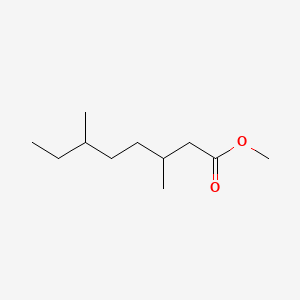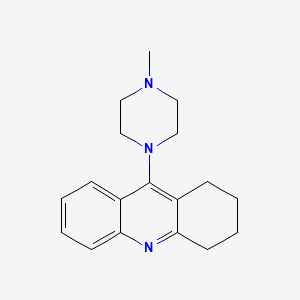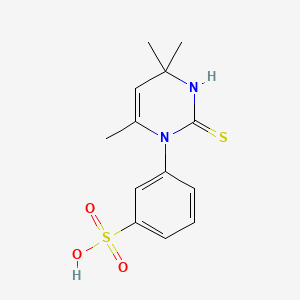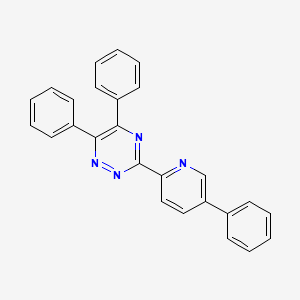![molecular formula C12HBr4Cl3O B13808030 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromotrichlorodibenzofuran is a halogenated organic compound belonging to the family of dibenzofurans These compounds are characterized by their two benzene rings fused to a central furan ring Tetrabromotrichlorodibenzofuran is notable for its high degree of halogenation, with four bromine atoms and three chlorine atoms attached to the dibenzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrabromotrichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of tetrabromotrichlorodibenzofuran may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabromotrichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can remove halogen atoms, potentially leading to less halogenated dibenzofurans.
Substitution: Halogen atoms on the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce less halogenated dibenzofurans.
Applications De Recherche Scientifique
Tetrabromotrichlorodibenzofuran has several applications in scientific research:
Environmental Science: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other halogenated organic compounds.
Biology and Medicine: Research is ongoing to understand its effects on biological systems, including its potential as an endocrine disruptor.
Mécanisme D'action
The mechanism of action of tetrabromotrichlorodibenzofuran involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Polychlorinated Dibenzofurans (PCDFs): These compounds have similar structures but with chlorine atoms instead of bromine.
Tetrabromobisphenol A (TBBPA): Another brominated compound with different applications and toxicological profiles.
Uniqueness: Tetrabromotrichlorodibenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly stable and resistant to degradation, which is both an advantage and a concern from an environmental perspective.
Propriétés
Formule moléculaire |
C12HBr4Cl3O |
|---|---|
Poids moléculaire |
587.1 g/mol |
Nom IUPAC |
4,6,7,8-tetrabromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12HBr4Cl3O/c13-3-1-2-4-8(17)10(19)9(18)7(16)12(4)20-11(2)6(15)5(3)14/h1H |
Clé InChI |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Br)OC2=C(C(=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


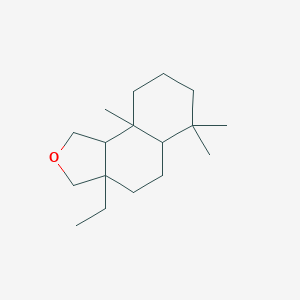
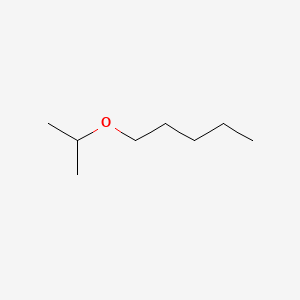

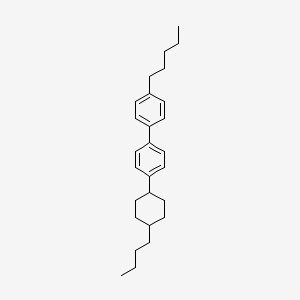
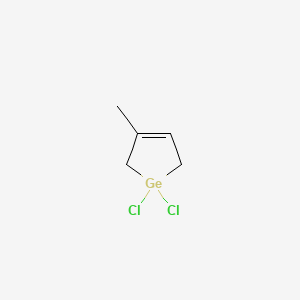
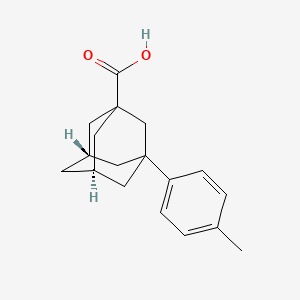

![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
